
Nabumetone-d3
Übersicht
Beschreibung
Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain . It is a prodrug that is converted to the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), following oral administration .
Synthesis Analysis
While specific synthesis details for Nabumetone-d3 were not found, a study discusses the photostability of Nabumetone and a newly synthesized analog. The study aimed to achieve better photostability and a pharmacokinetic profile .Molecular Structure Analysis
Nabumetone-d3 has the molecular formula C15H16O2 . It is a methyl ketone that is 2-butanone in which one of the methyl hydrogens at position 4 is replaced by a 6-methoxy-2-naphthyl group .Physical And Chemical Properties Analysis
Nabumetone is a white to off-white crystalline substance. It is nonacidic and practically insoluble in water, but soluble in alcohol and most organic solvents . It has an n-octanol:phosphate buffer partition coefficient of 2,400 at pH 7.4 .Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis Management
Nabumetone-d3 is utilized in the management of rheumatoid arthritis (RA) . It is compared with therapeutic dosages of aspirin, diclofenac, ibuprofen, indomethacin, naproxen, and sulindac for the treatment of pain and inflammation associated with RA . The optimal oral dosage for RA patients is 1g at bedtime , with an additional 0.5–1g in the morning for persistent symptoms .
Osteoarthritis Treatment
In the treatment of osteoarthritis (OA) , Nabumetone-d3’s efficacy is well-documented. The recommended dosage for OA is 1g once daily , which has been shown to be well-tolerated and to provide a therapeutic response superior to placebo and similar to nonselective COX inhibitors .
Soft Tissue Injuries
Nabumetone-d3 has been evaluated for its effectiveness in treating acute soft tissue injuries . Its anti-inflammatory properties make it a suitable option for managing pain and promoting recovery in soft tissue damage .
Ankylosing Spondylitis
Research has also explored the use of Nabumetone-d3 in patients with ankylosing spondylitis , a long-term inflammatory arthritis affecting the spine and large joints .
Juvenile Rheumatoid Arthritis
Nabumetone-d3’s clinical efficacy extends to juvenile rheumatoid arthritis , offering a potential treatment option to alleviate symptoms in younger patients .
Gastrointestinal Safety Profile
Nabumetone-d3 is noted for its gastrointestinal safety profile. Studies have shown a low incidence of GI perforations, ulcerations, and bleedings (PUBs), attributed to its non-acidic chemical properties and COX-1/COX-2 inhibitor profile .
Wirkmechanismus
Target of Action
Nabumetone-d3, like its parent compound Nabumetone, primarily targets the Cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
Nabumetone-d3 acts as a prodrug , which means it is metabolized in the body to form an active metabolite . This metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) , is a potent inhibitor of the COX enzymes . By inhibiting these enzymes, Nabumetone-d3 reduces the formation of prostaglandin precursors, leading to decreased inflammation and pain .
Biochemical Pathways
The major metabolic pathways of Nabumetone-d3 involve O-demethylation, reduction of the ketone to an alcohol, and oxidative cleavage of the side-chain to yield acetic acid derivatives . These metabolic processes transform Nabumetone-d3 into its active metabolite, 6-MNA, which then exerts its anti-inflammatory and analgesic effects .
Pharmacokinetics
Nabumetone-d3 is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver to form 6-MNA . This metabolite is then distributed throughout the body, readily diffusing into synovial fluid, which is the proposed site of action in chronic inflammatory arthropathies . The elimination half-life of 6-MNA is approximately 24 hours . About 80% of the dose can be recovered in the urine, and another 10% in the feces .
Result of Action
The inhibition of COX enzymes by Nabumetone-d3 leads to a decrease in the formation of prostaglandin precursors . This results in reduced inflammation and pain, making Nabumetone-d3 effective in the symptomatic relief of conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action of Nabumetone-d3 can be influenced by various environmental factors. For instance, food, milk, and aluminum antacids can increase the rate of absorption of the drug . Additionally, the drug’s effects may be altered in individuals with liver or renal impairment, as these conditions can affect the metabolism and elimination of the drug . Therefore, dosage adjustment may be required in the elderly, patients with active rheumatic disease, and those with hepatic impairment .
Safety and Hazards
Nabumetone may cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . NSAIDs such as nabumetone may cause ulcers, bleeding, or holes in the stomach or intestine . These problems may develop at any time during treatment, may happen without warning symptoms, and may cause death .
Zukünftige Richtungen
Nabumetone is usually taken once or twice a day with or without food. It is recommended to take Nabumetone at around the same time every day . The amount of medicine that you take depends on the strength of the medicine .
Relevant Papers A meta-analysis study compared the incidence of severe gastrointestinal (GI) adverse events in patients taking nabumetone in comparison with conventional nonsteroidal anti-inflammatory drugs (NSAIDs) . Another study performed photostability studies on topical formulations containing the anti-inflammatory drug Nabumetone and an analog newly synthesized .
Eigenschaften
IUPAC Name |
4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXJMDCKKHMKV-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676051 | |
| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216770-08-9 | |
| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



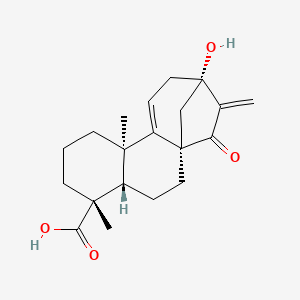
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
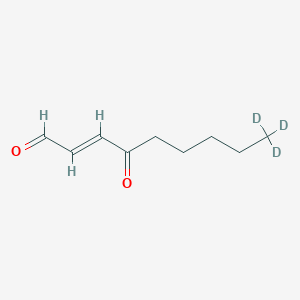
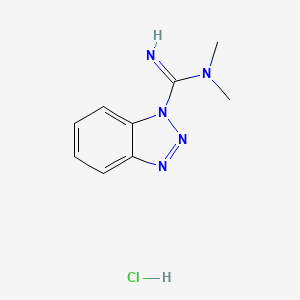

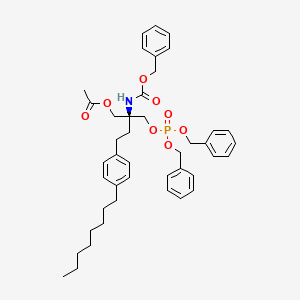
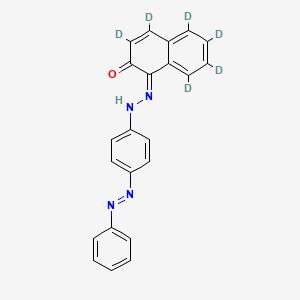
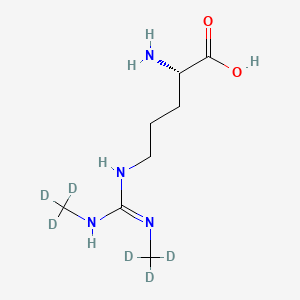
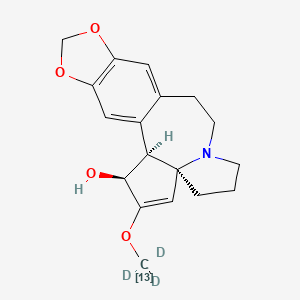


![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)
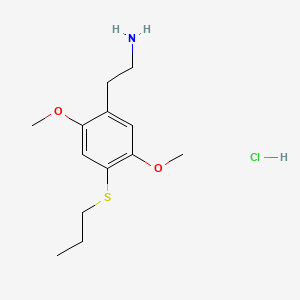
![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)